
2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide, also known as BPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BPP belongs to the class of compounds known as amides, and it has been found to exhibit a range of biochemical and physiological effects when administered to laboratory animals.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the inflammatory response. Specifically, 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to exhibit a range of biochemical and physiological effects when administered to laboratory animals. These effects include the inhibition of pro-inflammatory cytokine production, as well as the inhibition of COX-2 activity. 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has also been found to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide in laboratory experiments is that it has been shown to exhibit a range of biochemical and physiological effects, which may make it useful for studying the mechanisms underlying inflammation and other physiological processes. However, one limitation of using 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide. One area of research could focus on further elucidating the mechanism of action of 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide, in order to better understand its potential therapeutic applications. Another area of research could focus on developing more efficient methods for synthesizing 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide, in order to make it more widely available for laboratory experiments. Additionally, research could focus on testing the potential therapeutic applications of 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide in various disease models, in order to determine its efficacy and safety.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has been the subject of scientific research due to its potential therapeutic applications. One area of research has focused on the use of 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide as a potential anti-inflammatory agent. Studies have shown that 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11(20-14-7-5-12(16)6-8-14)15(19)18-10-13-4-2-3-9-17-13/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMYWSNKZZITLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-4-(3-bromo-4,5-dihydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111496.png)
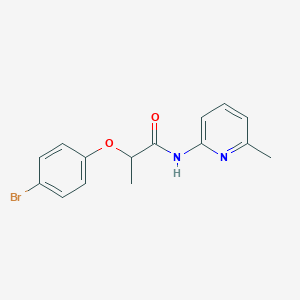

![1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B4111516.png)
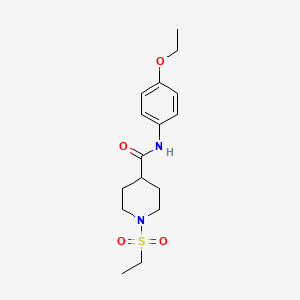
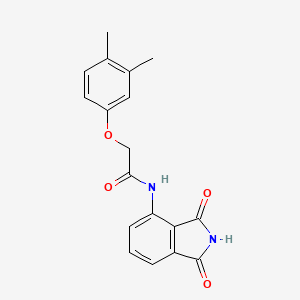

![2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111556.png)
![2-[(2-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4111557.png)
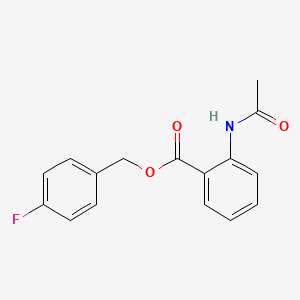

![2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4111574.png)
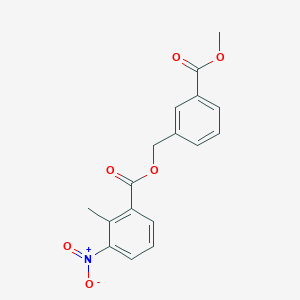
![N-[4-(benzyloxy)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4111595.png)